Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate
Overview
Description
“Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate” is a chemical compound with the molecular formula C9H9NO4 . It is a bicyclic ester and belongs to the class of pyridines.
Synthesis Analysis
The chemical synthesis of “Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate” involves the reaction of 2,4-dihydroxy-6-methylpyridine-3-carboxylic acid with methyl chloroformate in the presence of a base.Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCOC(=O)c1ccnc2OCCOc12
. The InChI key for this compound is JHOPTMDILRUXMP-UHFFFAOYSA-N
.
Scientific Research Applications
Heterocyclic Compounds Synthesis and Applications
Xylan Derivatives and Their Application Potential
This study reviews the chemical modification of xylan into biopolymer ethers and esters, highlighting the synthesis of novel xylan esters and their potential applications in drug delivery, paper strength additives, and antimicrobial agents due to their ability to form nanoparticles and exhibit specific properties based on functional groups and substitution patterns (Petzold-Welcke et al., 2014).
Analysis of Heterocyclic Aromatic Amines
This review focuses on the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolites in various matrices, underlining the importance of liquid chromatography coupled to mass spectrometry for the sensitive and selective analysis of these compounds (Teunissen et al., 2010).
Synthesis and Applications of 1,4-Dihydropyridines
This review illustrates recent methodologies for the synthesis of 1,4-dihydropyridines, emphasizing their importance in medicinal chemistry and as precursors for biologically active compounds, showcasing their broad application in creating new drugs (Sohal, 2021).
Biological and Environmental Applications
Microbial Metabolism of Pyridine Derivatives
Research into the biodegradation of heterocyclic aromatic compounds, including pyridine derivatives, under aerobic and anaerobic conditions, suggests the potential environmental impact and bioremediation applications of microbial metabolism (Kaiser et al., 1996).
Medicinal Importance of Pyridine Derivatives
A review on the medicinal applications and chemosensing capabilities of pyridine derivatives, highlighting their diverse biological activities and potential as chemosensors for detecting various species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
properties
IUPAC Name |
methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-12-9(11)6-2-3-10-8-7(6)13-4-5-14-8/h2-3H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOPTMDILRUXMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=NC=C1)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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